5-Amino-6-bromopyridine-2-carboxylic acid
Description
Overview of Pyridine (B92270) Carboxylic Acid Derivatives as Fundamental Chemical Scaffolds
Pyridine carboxylic acids are a class of organic compounds characterized by a pyridine ring substituted with one or more carboxyl groups. The three basic isomers are picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). These structures are not merely simple organic acids; they are fundamental scaffolds in medicinal chemistry and drug development.
The presence of the nitrogen atom in the aromatic ring imparts unique electronic properties and serves as a hydrogen bond acceptor, which is crucial for molecular interactions with biological targets. The carboxylic acid group provides a site for various chemical transformations, such as esterification and amidation, and can also act as a hydrogen bond donor or coordinate with metal ions, a useful property for enzyme inhibition. Current time information in Winnipeg, CA. This combination of features makes pyridine carboxylic acid derivatives highly versatile in the design of new therapeutic agents. Historically, these scaffolds have led to a plethora of drugs for treating a wide range of conditions, including tuberculosis, cancer, diabetes, and HIV/AIDS. Current time information in Winnipeg, CA.nih.gov
Rationale for Investigating the Synthetic Utility of Halogenated Aminopyridine Carboxylic Acids
The strategic placement of functional groups on the pyridine carboxylic acid scaffold can dramatically alter its chemical reactivity and biological activity. The introduction of halogen atoms and amino groups is a particularly powerful strategy in medicinal chemistry.
Halogenation , the process of introducing one or more halogen atoms into a molecule, can profoundly influence a compound's physicochemical properties. Halogens can alter a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, halogens can engage in halogen bonding, a non-covalent interaction that can play a crucial role in a drug's binding affinity to its target protein.
The presence of an amino group offers a reactive handle for a wide array of chemical modifications. It can be acylated, alkylated, or used as a nucleophile in various coupling reactions. In the context of drug design, the amino group can also serve as a key hydrogen bond donor, enhancing the molecule's interaction with biological receptors. Therefore, the combination of a halogen atom and an amino group on a pyridine carboxylic acid backbone creates a highly functionalized and versatile building block for the synthesis of more complex and potentially bioactive molecules.
Specific Focus on 5-Amino-6-bromopyridine-2-carboxylic Acid as a Versatile Intermediate
This compound is a prime example of a halogenated aminopyridine carboxylic acid with significant potential as a synthetic intermediate. Its structure incorporates the key functional groups discussed above: a carboxylic acid at the 2-position, an amino group at the 5-position, and a bromine atom at the 6-position. This specific arrangement of functional groups makes it a valuable precursor for the synthesis of a variety of more complex heterocyclic systems, including those with applications as kinase inhibitors.
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. ed.ac.uk Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The structural features of this compound make it an attractive starting material for the synthesis of such inhibitors. The amino group can be used as a key building block for constructing fused ring systems, such as imidazopyridines, which are common cores in many biologically active compounds. The bromine atom provides a site for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of a wide range of substituents to explore the chemical space around the core molecule. The carboxylic acid group can be converted into an amide, a common functional group in many kinase inhibitors that often interacts with the hinge region of the kinase active site.
While detailed, publicly available research specifically documenting the extensive synthetic transformations of this compound is still emerging, its utility can be inferred from the well-established reactivity of its functional groups and its structural similarity to other intermediates used in the synthesis of kinase inhibitors and other pharmaceutically relevant molecules.
Below are the key chemical properties of this compound:
| Property | Value |
| CAS Number | 1402672-55-2 |
| Molecular Formula | C₆H₅BrN₂O₂ |
| Molecular Weight | 217.02 g/mol |
| SMILES | OC(=O)c1ccc(c(n1)Br)N |
This data is compiled from chemical supplier information. Current time information in Winnipeg, CA.
Structure
3D Structure
Properties
IUPAC Name |
5-amino-6-bromopyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-5-3(8)1-2-4(9-5)6(10)11/h1-2H,8H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCCTGRKKBYYNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601264394 | |
| Record name | 2-Pyridinecarboxylic acid, 5-amino-6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601264394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402672-55-2 | |
| Record name | 2-Pyridinecarboxylic acid, 5-amino-6-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1402672-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 5-amino-6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601264394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Amino 6 Bromopyridine 2 Carboxylic Acid
Retrosynthetic Strategies Towards the Pyridine (B92270) Core
Retrosynthetic analysis of 5-amino-6-bromopyridine-2-carboxylic acid reveals several potential disconnection pathways. The primary strategies involve either the late-stage functionalization of a pre-formed pyridine ring or the construction of the ring from acyclic precursors with the desired substituents already in place or in the form of precursors.
A functional group interconversion (FGI) approach is a common starting point. The carboxylic acid can be retrosynthetically disconnected to a methyl group, which is a common precursor that can be oxidized in a later step. Similarly, the amino group could be derived from the reduction of a nitro group. This leads to key pyridine intermediates such as 5-nitro-6-bromo-2-methylpyridine.
Further disconnections of the substituted pyridine core can be envisioned:
C-N Bond Disconnection: This approach suggests the introduction of the amino group onto a 5,6-dibromopyridine-2-carboxylic acid intermediate, likely via a nucleophilic aromatic substitution or a transition-metal-catalyzed amination reaction.
C-Br Bond Disconnection: This strategy involves the regioselective bromination of a 5-aminopyridine-2-carboxylic acid precursor. The directing effects of the amino and carboxylic acid groups are crucial in this step.
Ring Synthesis: A more fundamental approach involves constructing the pyridine ring itself. This could be achieved through condensation reactions of carbonyl compounds with ammonia (B1221849) or through cycloaddition reactions. nih.govorganic-chemistry.org For instance, a [4+2] cycloaddition between a 1-azadiene and an alkyne could theoretically form the pyridine core with the required substitution pattern. acs.org
These retrosynthetic pathways highlight the central challenge: the precise control of regiochemistry during the introduction of the three distinct functional groups onto the pyridine scaffold.
Regioselective Introduction of Amino, Bromo, and Carboxylic Acid Functionalities
The regioselective synthesis of polysubstituted pyridines is complex due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution. nih.gov The positions of the substituents on this compound (C2-COOH, C5-NH2, C6-Br) create a unique electronic and steric environment that must be carefully managed during synthesis.
The introduction of functional groups onto a pyridine ring is governed by the electronic properties of both the ring itself and any existing substituents. The nitrogen heteroatom strongly deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the C3 (meta) and C5 positions. Conversely, for nucleophilic attack, the ring is activated at the C2, C4, and C6 positions.
In the target molecule, the interplay of the directing effects of the substituents is critical:
Amino Group (–NH2): As a strong activating, ortho-, para-directing group, the amino group at C5 would direct electrophiles to the C4 and C6 positions.
Carboxylic Acid Group (–COOH): This is a deactivating, meta-directing group. A carboxyl group at C2 would direct incoming electrophiles to the C4 and C6 positions.
Bromo Group (–Br): While deactivating, the bromo group is an ortho-, para-director. A bromine at C6 would direct electrophiles to the C3 and C5 positions.
Therefore, the order of introduction of these functional groups is paramount. For example, brominating 5-aminopyridine-2-carboxylic acid would likely be directed to the C6 position due to the powerful directing effect of the amino group. Conversely, attempting to introduce an amino group onto 6-bromopyridine-2-carboxylic acid would require nucleophilic substitution or catalyzed coupling, as direct electrophilic amination is not feasible.
Directed functionalization, particularly through methods like directed ortho-metalation (DoM), presents both opportunities and challenges. harvard.edubaranlab.org In DoM, a directing metalation group (DMG) coordinates to an organolithium base, facilitating deprotonation at an adjacent position. baranlab.org For pyridine substrates, both the carboxyl and amino groups (after protection) could potentially act as DMGs.
However, several challenges exist:
Competition: With multiple potential directing groups and acidic protons, achieving exclusive regioselectivity can be difficult.
Harsh Conditions: The use of strong organolithium bases can be incompatible with certain functional groups and may lead to side reactions, such as nucleophilic addition to the pyridine ring. harvard.eduacs.org The use of hindered amide bases like TMPMgCl·LiCl can sometimes mitigate these additions. harvard.edu
π-Deficiency: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic addition by organometallic reagents, which competes with the desired deprotonation. acs.orgnih.gov
Meta-Functionalization: Directing functionalization to the meta-position (relative to the nitrogen) remains a significant hurdle in pyridine chemistry, often requiring complex, multi-step sequences or specialized reagents. researchgate.netresearchgate.net
Table 1: Directing Effects of Substituents on a Pyridine Ring for Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Directing Influence |
| –NH₂ | C5 | Activating | Ortho, Para (to C4, C6) |
| –COOH | C2 | Deactivating | Meta (to C4, C6) |
| –Br | C6 | Deactivating | Ortho, Para (to C3, C5) |
Classical Organic Synthesis Routes to this compound
Classical approaches to synthesizing this molecule would typically involve a multi-step sequence starting from a simpler, commercially available pyridine derivative. One plausible route begins with the oxidation of a methyl group, followed by sequential introduction of the other functionalities.
A potential classical synthesis could be:
Starting Material: 2-Methyl-5-nitropyridine.
Bromination: Electrophilic bromination of 2-methyl-5-nitropyridine. The nitro group at C5 and the ring nitrogen direct the incoming electrophile. The nitro group strongly deactivates the ring, but the least deactivated positions are C2 and C6. Steric hindrance from the C2-methyl group may favor bromination at the C6 position, yielding 6-bromo-2-methyl-5-nitropyridine.
Oxidation: The methyl group at the C2 position can be oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄). This reaction is a well-established method for producing pyridine carboxylic acids. chemicalbook.com This would yield 6-bromo-5-nitropyridine-2-carboxylic acid.
Reduction: The final step would be the reduction of the nitro group to an amino group, for example, using a metal catalyst like palladium on carbon (Pd/C) with hydrogen gas, or using metals in acidic conditions (e.g., Sn/HCl).
This step-wise introduction of functional groups, relying on the inherent reactivity and directing effects of the substituents, represents a traditional and robust, albeit potentially lengthy, approach to the target molecule.
Modern Catalytic Approaches for this compound Synthesis
Modern synthetic methods, particularly those employing transition-metal catalysis, offer more direct and efficient pathways for constructing highly substituted pyridines. nih.govelsevier.com These methods often provide milder reaction conditions and improved regioselectivity compared to classical routes.
Transition-metal catalysis is particularly powerful for forming C-N and C-C bonds, which are key steps in the synthesis of this compound.
Palladium-Catalyzed Amination: The introduction of the C5-amino group could be efficiently achieved via a Buchwald-Hartwig amination. This reaction couples an aryl halide with an amine source in the presence of a palladium catalyst and a suitable ligand. A plausible route would involve:
Substrate: A 5,6-dibromopyridine-2-carboxylic acid or its ester derivative.
Amine Source: Ammonia or an ammonia surrogate, such as an ammonium (B1175870) salt or a protected amine. semanticscholar.orgnih.govnih.gov The use of specialized ligands, such as bulky biarylphosphines, is often necessary to achieve high yields and selectivity for the monoarylation of ammonia. nih.gov
Reaction: The palladium catalyst would selectively facilitate the coupling at the C5-Br position over the C6-Br position if there are sufficient electronic or steric differences, although achieving such selectivity can be challenging.
Table 2: Comparison of Potential Catalytic Systems for C-N Bond Formation
| Catalyst System | Ligand Type | Amine Source | Key Features |
| Pd(OAc)₂ / Biarylphosphine | e.g., XPhos, SPhos | Ammonium Salts | Good for monoarylation; avoids handling gaseous ammonia. semanticscholar.orgnih.gov |
| Pd-G3-Xantphos | Xantphos | Aqueous Ammonia | Allows use of inexpensive aqueous ammonia; requires robust catalyst. |
| [Pd(cinnamyl)Cl]₂ / KPhos | Dialkyl biheteroaryl phosphine (B1218219) | Aqueous Ammonia/KOH | High selectivity for primary amines; suppresses hydroxylation side products. nih.gov |
This catalytic approach could significantly shorten the synthetic sequence by allowing for the direct installation of the key amino functionality onto a readily prepared dihalogenated pyridine core, bypassing the need for a nitro-group reduction. Further advancements in C-H activation could also enable the direct introduction of the bromo or carboxyl functionalities onto a 5-aminopyridine scaffold, further streamlining the synthesis. nih.gov
Organocatalytic and Biocatalytic Strategies
The quest for greener, more efficient, and highly selective synthetic methods has propelled the exploration of organocatalysis and biocatalysis in the synthesis of complex heterocyclic molecules. While specific applications of these methodologies to the direct synthesis of this compound are not extensively documented, the principles derived from the synthesis of related structures offer significant insights into potential strategies.
Organocatalytic Approaches:
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative to traditional synthetic methods. For the synthesis of functionalized pyridines, organocatalytic strategies could be envisioned for key bond-forming steps. For instance, the introduction of the amino group could potentially be achieved through a nucleophilic aromatic substitution (SNAr) reaction on a suitable precursor, catalyzed by an organic base. More advanced strategies involve the C-H functionalization of the pyridine ring. nih.gov A photochemical organocatalytic approach for the functionalization of pyridines via pyridinyl radicals has been reported, which allows for distinct positional selectivity. acs.org This type of methodology could potentially be adapted for the introduction of substituents on the pyridine core.
Pyridine-based organocatalysts themselves have been widely used in various chemical transformations. For example, pyridine-2-carboxylic acid has been employed as a catalyst for the multi-component synthesis of other heterocyclic systems. researchgate.net This highlights the potential for autocatalysis or the use of related pyridine derivatives to facilitate key synthetic steps.
Biocatalytic Strategies:
Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild conditions. The application of biocatalysis for the late-stage functionalization of heterocycles is a rapidly growing field. nih.gov For the synthesis of this compound, several biocatalytic approaches can be conceptualized:
Enzymatic Halogenation: Flavin-dependent halogenases are enzymes capable of selective halogenation of aromatic compounds. nih.gov These enzymes could potentially be engineered to regioselectively brominate a 5-aminopyridine-2-carboxylic acid precursor at the C6 position. The reaction proceeds under mild, aqueous conditions, offering a green alternative to traditional bromination reagents.
Enzymatic Amination: Transaminases are a class of enzymes that can introduce an amino group into a molecule. While typically used for the synthesis of chiral amines from ketones, their application in the amination of aromatic rings is an area of active research. A biocatalytic reductive amination of a ketone precursor could be a viable route. nih.gov
Enzymatic Carboxylation/Decarboxylation: While less common for this specific transformation, enzymes capable of carboxylation or decarboxylation could be employed in the synthesis or modification of the carboxylic acid group. For example, a decarboxylation reaction of a related dicarboxylic acid could be a potential step. The optimization of conditions for the decarboxylation of 2-pyridone-3-carboxylic acids has been studied, providing a basis for such transformations. nih.govresearchgate.net
The following table summarizes potential biocatalytic approaches for the synthesis of this compound based on analogous enzymatic reactions.
| Transformation | Enzyme Class | Potential Substrate | Key Advantages |
|---|---|---|---|
| C6-Bromination | Flavin-dependent Halogenase | 5-Aminopyridine-2-carboxylic acid | High regioselectivity, mild reaction conditions, reduced hazardous waste. |
| C5-Amination | Transaminase | 6-Bromo-5-oxopyridine-2-carboxylic acid precursor | High enantioselectivity (if applicable to precursor), mild conditions. |
| C2-Carboxylation | Carboxylase | 5-Amino-6-bromopyridine | Direct carboxylation, avoids harsh reagents. |
Optimization of Reaction Conditions and Process Efficiency
The efficiency and scalability of a synthetic route are critically dependent on the optimization of reaction conditions. Key parameters that are typically optimized include the choice of catalyst, solvent, base, temperature, and reaction time. For the synthesis of this compound, a plausible route involves a palladium-catalyzed amination reaction, such as the Buchwald-Hartwig amination, to introduce the amino group.
The optimization of a Buchwald-Hartwig amination involves screening various palladium precatalysts, phosphine ligands, and bases. bristol.ac.uknumberanalytics.com The choice of ligand is crucial for achieving high yields and turnover numbers. Sterically hindered biaryl phosphine ligands, such as XPhos and SPhos, have shown great success in the amination of challenging aryl halide substrates. bristol.ac.uk
The following interactive table illustrates a hypothetical optimization study for a Buchwald-Hartwig amination to synthesize a 5-aminopyridine derivative, based on common optimization parameters found in the literature. researchgate.net
| Parameter | Condition 1 | Condition 2 | Condition 3 | Observed Yield (%) |
|---|---|---|---|---|
| Catalyst | Pd₂(dba)₃ | Pd(OAc)₂ | Pd₂(dba)₃ | 85 |
| Ligand | BINAP | Xantphos | XPhos | 92 |
| Base | NaOtBu | K₃PO₄ | Cs₂CO₃ | 95 |
| Solvent | Toluene | Dioxane | Toluene | 95 |
| Temperature (°C) | 100 | 110 | 110 | 95 |
Process efficiency can be further enhanced through the adoption of modern technologies such as flow chemistry. Continuous flow reactors offer several advantages over batch processing, including improved heat and mass transfer, better reaction control, enhanced safety, and the potential for automated optimization and scale-up. organic-chemistry.org The synthesis of functionalized pyridines has been successfully demonstrated in flow, suggesting that a multi-step flow synthesis of this compound could be a viable and efficient manufacturing process. organic-chemistry.org
Stereochemical Considerations in Synthetic Pathways (if applicable to precursors or products)
For instance, if a chiral substituent were to be introduced at a position on the pyridine ring or on one of the functional groups, a stereoselective synthesis would be required. The enantioselective synthesis of chiral pyridines has been achieved through various catalytic methods. nih.gov One approach involves the copper-catalyzed conjugate addition of Grignard reagents to β-substituted alkenyl pyridines in the presence of a chiral diphosphine ligand. nih.gov This methodology allows for the creation of a stereocenter adjacent to the pyridine ring with high enantioselectivity.
Another strategy involves the stereoselective synthesis of chiral piperidine (B6355638) derivatives, which can then be aromatized to pyridines. The synthesis of chiral piperidines can be accomplished through various methods, including the use of chiral auxiliaries or asymmetric catalysis. mdpi.com
The following table outlines potential stereoselective approaches that could be adapted for the synthesis of chiral precursors for derivatives of this compound.
| Stereoselective Method | Precursor Type | Key Features | Potential Application |
|---|---|---|---|
| Asymmetric Conjugate Addition | Chiral alkyl-substituted pyridine | Cu-catalysis with chiral ligands, high enantioselectivity. nih.gov | Synthesis of pyridines with chiral side chains. |
| Chiral Auxiliary-Mediated Synthesis | Chiral piperidine | Diastereoselective synthesis followed by auxiliary removal and aromatization. mdpi.com | Access to enantiopure substituted pyridines. |
| Organocatalytic Asymmetric Cycloaddition | Chiral dihydropyridine | Enantioselective formation of the pyridine ring scaffold. | De novo synthesis of chiral pyridine cores. |
Comprehensive Analysis of the Reactivity and Transformations of 5 Amino 6 Bromopyridine 2 Carboxylic Acid
Reactivity of the Pyridine (B92270) Heterocycle
The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which influences its reactivity. This inherent electronic property, combined with the effects of the amino, bromo, and carboxylic acid substituents, dictates the course of aromatic substitution reactions.
Electrophilic Aromatic Substitution Reactions on the Pyridine Core
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally less favorable than on benzene. The nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density. uoanbar.edu.iq Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen can be protonated, further increasing this deactivating effect. wikipedia.org
However, the substituents on the 5-amino-6-bromopyridine-2-carboxylic acid ring play a crucial role in modulating this reactivity. The amino group at the 5-position is a strong activating group and an ortho, para-director. Conversely, the bromine atom at the 6-position and the carboxylic acid group at the 2-position are deactivating groups.
Given these competing electronic effects, electrophilic substitution, if it occurs, is most likely to be directed by the powerful activating amino group to the positions ortho to it, which are the 4- and 6-positions. Since the 6-position is already occupied by bromine, the most probable site for electrophilic attack is the 4-position. The deactivating carboxylic acid and bromo groups, along with the electron-deficient nature of the pyridine ring, suggest that forcing conditions would be necessary for such reactions. For instance, nitration would likely require harsh conditions, and Friedel-Crafts reactions are generally unsuccessful on pyridine rings. wikipedia.org
Studies on related aminopyridine derivatives support this predicted reactivity. For example, the acid-catalyzed hydrogen exchange at the 3-position of 2-amino-5-bromopyridine (B118841) indicates the influence of substituents on the electrophilic substitution patterns. rsc.org While direct electrophilic substitution on the pyridine core of this compound is challenging, derivatization of the amino group can alter the electronic properties and potentially facilitate such reactions. acs.org
Nucleophilic Aromatic Substitution Reactions of the Bromine
The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions. In this compound, the bromine atom is located at the 6-position, an activated site. The electron-withdrawing nitrogen atom of the pyridine ring, along with the carboxylic acid group at the 2-position, stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed during nucleophilic attack, thereby facilitating the displacement of the bromide ion.
This reactivity allows for the introduction of a variety of nucleophiles at the 6-position. Common nucleophiles that can displace the bromine include amines, alkoxides, and thiolates. These reactions are fundamental in building more complex molecular architectures based on the pyridine scaffold.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Activated Bromopyridines
| Nucleophile | Reagent Example | Product Type | Reference Analogy |
| Amine | R-NH₂ | 6-Aminopyridine derivative | uoanbar.edu.iq |
| Alkoxide | R-ONa | 6-Alkoxypyridine derivative | nih.gov |
| Thiolate | R-SNa | 6-Thioetherpyridine derivative | organic-chemistry.org |
Transformations Involving the Amino Group
The primary amino group at the 5-position is a key functional handle, enabling a wide array of chemical transformations to modify the molecule's structure and properties.
Acylation, Alkylation, and Arylation Reactions
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to readily participate in acylation, alkylation, and arylation reactions.
Acylation involves the reaction of the amino group with acylating agents like acid chlorides or anhydrides to form amides. researchgate.net This transformation is often used to protect the amino group or to introduce new functional moieties. For instance, reacting this compound with acetic anhydride (B1165640) would yield the corresponding 5-acetamido derivative. Studies on the acylation of various aminopyridines have shown this to be a high-yielding and chemoselective process. researchgate.netheteroletters.org
Alkylation of the amino group can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. researchgate.net Direct alkylation with alkyl halides can sometimes lead to over-alkylation or alkylation of the pyridine nitrogen. researchgate.netnih.gov Reductive amination, which involves the formation of an imine followed by reduction, offers a more controlled method for mono-alkylation.
Arylation of the amino group, typically achieved through palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, allows for the formation of a carbon-nitrogen bond with an aryl halide. wikipedia.orgrug.nl This reaction is a powerful tool for synthesizing diarylamine structures and has been successfully applied to a wide range of amino-heterocycles. nih.govosi.lvmdpi.com
Table 2: Common Transformations of the Amino Group
| Reaction Type | Reagent Example | Functional Group Formed | Reference Analogy |
| Acylation | Acetyl Chloride | Amide | researchgate.net |
| Alkylation | Methyl Iodide | Secondary/Tertiary Amine | researchgate.net |
| Reductive Amination | Benzaldehyde, NaBH₄ | Benzylamino group | researchgate.net |
| Arylation | Phenyl Bromide, Pd catalyst | Diarylamine | wikipedia.orgrug.nl |
Diazotization and Subsequent Transformations
The primary aromatic amino group can be converted into a diazonium salt through a process called diazotization. byjus.com This reaction typically involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. rsc.orgacs.org The resulting 6-bromo-2-carboxy-pyridine-5-diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations.
One of the most common applications of diazonium salts is the Sandmeyer reaction , where the diazonium group is replaced by a halide (Cl, Br) or a cyano group using a copper(I) salt as a catalyst. wikipedia.orgbyjus.com This provides a route to synthesize 5,6-dihalopyridine-2-carboxylic acids or 5-cyano-6-bromopyridine-2-carboxylic acid. The diazonium group can also be replaced by other functionalities, such as a hydroxyl group (by heating in water) or an iodine atom (using potassium iodide). organic-chemistry.org These reactions significantly expand the synthetic utility of the starting aminopyridine. nih.gov
Participation in Condensation and Cyclization Reactions
The presence of both an amino group and a carboxylic acid group on the same pyridine ring opens up possibilities for various condensation and cyclization reactions, leading to the formation of fused heterocyclic systems.
Condensation reactions can occur between the amino group of one molecule and the carboxylic acid group of another, leading to the formation of polyamide structures under thermal conditions with removal of water. acsgcipr.org Intramolecular condensation is also a possibility, although it would lead to a strained four-membered ring, which is generally unfavorable.
More commonly, the bifunctional nature of this compound is exploited in cyclization reactions with other reagents to build new rings. For example, condensation of 2-aminopyridines with α-haloketones is a well-established method for the synthesis of imidazo[1,2-a]pyridines, a class of compounds with significant biological activity. bio-conferences.orgnih.govacs.org In a similar fashion, the amino group of this compound could react with suitable bifunctional reagents to construct novel fused heterocyclic systems. For instance, reaction with an aldehyde and an isocyanide in a multicomponent reaction could lead to the formation of an imidazo[1,2-a]pyridine (B132010) core. rsc.org The presence of the bromine and carboxylic acid groups offers further sites for modification of the resulting fused product.
Transformations Involving the Bromine Moiety
The bromine atom at the 6-position of the pyridine ring is a key site for synthetic modification. Its reactivity is typical of an aryl bromide on an electron-poor heterocyclic system, making it amenable to various palladium-catalyzed cross-coupling reactions and nucleophilic substitutions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. The C-Br bond at the 6-position is a prime handle for such transformations.
Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron compound, typically a boronic acid or ester, to form a C-C bond. While the free amino and carboxylic acid groups can sometimes interfere with the catalytic cycle, reactions on similar substrates have been successfully demonstrated. mdpi.com For instance, the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids proceeds in moderate to good yields, suggesting that this compound, likely after esterification of the acid, would be a viable substrate. mdpi.com A typical catalytic system involves a palladium source like Pd(OAc)₂ or Pd(PPh₃)₄ and a base such as K₂CO₃ or K₃PO₄ in a solvent mixture like dioxane/water. mdpi.comresearchgate.net
Sonogashira Coupling: This reaction forms a C-C bond between the bromopyridine and a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org Research on the Sonogashira coupling of 2-amino-3-bromopyridines demonstrates high efficiency and broad substrate scope. scirp.org Using a catalytic system of Pd(CF₃COO)₂, PPh₃, and CuI in DMF with Et₃N as the base, a variety of terminal alkynes were coupled to the pyridine core in yields ranging from 72% to 96%. scirp.org This methodology is directly applicable to this compound, likely in its ester form, for the synthesis of 6-alkynyl derivatives.
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. While specific examples for this compound are not readily available, the general applicability of the Heck reaction to aryl bromides suggests its feasibility. organic-chemistry.org Typical conditions involve catalysts like Pd(OAc)₂ with phosphine (B1218219) ligands and bases such as Et₃N or K₂CO₃.
Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling the aryl bromide with an amine. wikipedia.org The reaction is catalyzed by palladium complexes with specialized, bulky electron-rich phosphine ligands. This transformation could be used to replace the bromine atom in this compound with a different amino group. Successful amination has been demonstrated for various 2-bromopyridines with volatile amines, yielding secondary and tertiary aminopyridines in high yields (up to 98%). amazonaws.comresearchgate.net The process typically uses a catalyst system like Pd(OAc)₂/dppp (1,3-bis(diphenylphosphino)propane) or [Pd₂(dba)₃]/BINAP with a strong base like NaOt-Bu. researchgate.netchemspider.com
Direct nucleophilic aromatic substitution (SₙAr) can be a viable pathway for replacing the bromine atom, particularly given the electron-deficient nature of the pyridine ring. youtube.comlibretexts.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the bromine, forming a negatively charged Meisenheimer intermediate, which then rearomatizes by expelling the bromide ion. libretexts.org The rate of this reaction is enhanced by the electron-withdrawing effect of the ring nitrogen. Common nucleophiles include alkoxides, thiolates, and amines. However, these reactions often require harsh conditions (high temperatures or very strong bases) unless the ring is further activated by other strong electron-withdrawing groups. youtube.com
The bromine atom can be removed and replaced with a hydrogen atom through reductive debromination. A common and effective method is catalytic hydrogenation. organic-chemistry.org This is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This method is known to be chemoselective, and bromides can be reduced in the presence of other functional groups, including carboxylic acids. organic-chemistry.org This transformation would convert this compound into 5-aminopyridine-2-carboxylic acid.
Transformations Involving the Carboxylic Acid Group
The carboxylic acid at the 2-position is a versatile functional group that can readily undergo esterification, amide bond formation, and decarboxylation.
Esterification: The conversion of the carboxylic acid to its corresponding ester is a standard transformation, often performed to protect the acid group or to improve solubility for subsequent reactions like cross-coupling. Standard methods, such as reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or treatment with an alkyl halide in the presence of a base, are applicable.
Amide Bond Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This reaction typically requires the activation of the carboxylic acid. A variety of coupling reagents are available for this purpose, such as carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (hydroxybenzotriazole), or phosphonium-based reagents like BOP or PyBOP. nih.govgrowingscience.com A protocol using EDC and DMAP with a catalytic amount of HOBt has proven effective for coupling functionalized carboxylic acids with electron-deficient amines, which is relevant given the electronic nature of many potential amine coupling partners. nih.gov
The loss of carbon dioxide from pyridine-2-carboxylic acids (picolinic acids) is a known transformation, though it often requires elevated temperatures. researchgate.net The mechanism and rate of decarboxylation are highly dependent on the pH of the solution and the nature of other ring substituents. researchgate.netcdnsciencepub.com For related compounds like 3-aminopyridine-2-carboxylic acid, two primary mechanisms are proposed:
Ylide Mechanism: At low acidity (near the isoelectric point), the zwitterionic form of the acid decarboxylates to form a pyridyl ylide intermediate, which is then protonated. researchgate.netingentaconnect.com
Protonation Mechanism: At higher acidities, an intermediate protonated at the 2-position undergoes decarboxylation, similar to the mechanism for salicylic (B10762653) acid. researchgate.netingentaconnect.com
The presence of the 3-amino group (analogous to the 5-amino group in the target molecule) has been shown to facilitate decarboxylation compared to unsubstituted picolinic acid. researchgate.net Thermal decarboxylation can also be achieved, sometimes catalyzed by bases like potassium carbonate in a high-boiling solvent. nih.gov
Table of Compounds
Reduction to Alcohol and Further Derivatization
The reduction of the carboxylic acid functional group in this compound to a primary alcohol yields (5-amino-6-bromopyridin-2-yl)methanol. This transformation is a pivotal step in the synthesis of various derivatives, enabling further functionalization of the pyridine core. While specific literature detailing the reduction of this particular substituted picolinic acid is not extensively available, general methods for the reduction of pyridine carboxylic acids can be considered.
Common reducing agents for the conversion of carboxylic acids to alcohols include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃) complexes, such as BH₃·THF or BH₃·DMS. These reagents are highly effective but may require careful control of reaction conditions to avoid side reactions, particularly with the presence of other reducible functional groups and the sensitive amino and bromo substituents on the pyridine ring.
The resulting alcohol, (5-amino-6-bromopyridin-2-yl)methanol, serves as a versatile intermediate for a range of derivatization reactions. The primary hydroxyl group can be readily converted into other functional groups. For instance, it can undergo esterification with various carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. Etherification reactions, using alkyl halides or other electrophiles under basic conditions, would yield a variety of ethers. Furthermore, the alcohol can be oxidized back to the aldehyde or carboxylic acid under controlled conditions, or it can be converted to a leaving group (e.g., tosylate, mesylate) to facilitate nucleophilic substitution reactions.
Chemo-, Regio-, and Diastereoselective (if applicable) Control in Transformations
Achieving chemo-, regio-, and diastereoselective control in the transformations of this compound is crucial for the synthesis of well-defined molecular architectures. The molecule possesses three distinct functional groups—an amino group, a bromo substituent, and a carboxylic acid—each with its own reactivity profile.
Chemoselectivity: In reduction reactions, a significant challenge is the chemoselective reduction of the carboxylic acid in the presence of the bromo group. Strong hydrides like LiAlH₄ can sometimes lead to hydrodehalogenation. Therefore, milder and more selective reducing agents may be necessary to preserve the C-Br bond. The amino group can also be reactive under certain conditions, potentially forming complexes with metal-based reagents.
Regioselectivity: The positions of the substituents on the pyridine ring (amino at C5, bromo at C6, and carboxyl at C2) dictate the regioselectivity of further reactions. For instance, electrophilic aromatic substitution would be directed by the activating amino group, though the steric hindrance from the adjacent bromo group and the deactivating effect of the carboxylic acid would also play a role. Nucleophilic aromatic substitution, while less common for this electron-rich system, would likely occur at the positions activated by the electron-withdrawing groups.
Diastereoselectivity: As this compound itself is achiral, diastereoselectivity would only become a factor in reactions involving the introduction of a new stereocenter, for example, through addition to a prochiral derivative or reaction with a chiral reagent. There is currently a lack of specific research in the public domain focusing on diastereoselective transformations of this compound.
Mechanistic Investigations of Key Reactions
Detailed mechanistic investigations into the key reactions of this compound are not extensively documented in publicly available scientific literature. However, the mechanisms of its fundamental transformations can be inferred from well-established principles of organic chemistry.
The reduction of the carboxylic acid to the corresponding alcohol by a hydride reagent like LiAlH₄ is believed to proceed through a series of nucleophilic acyl substitution steps. Initially, the acidic proton of the carboxylic acid reacts with the hydride to release hydrogen gas and form a lithium carboxylate. A subsequent molecule of LiAlH₄ then delivers a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate collapses, eliminating an aluminate species to form an aldehyde. The aldehyde is then rapidly reduced by another hydride equivalent to the corresponding alkoxide, which upon acidic workup, yields the primary alcohol.
The precise influence of the amino and bromo substituents on the reaction kinetics and pathway would be a subject for specific mechanistic studies. The electron-donating amino group might slightly decrease the electrophilicity of the carbonyl carbon, while the inductive effect of the bromo group could have the opposite effect.
Further research, including kinetic studies, isotopic labeling experiments, and computational modeling, would be necessary to provide a more in-depth understanding of the reaction mechanisms and to optimize reaction conditions for the selective transformation of this multifunctional pyridine derivative.
Lack of Sufficient Data for Comprehensive Article on this compound in Complex Chemical Synthesis
Despite a thorough search of available scientific literature, there is insufficient specific data on the applications of this compound as a strategic building block in complex chemical synthesis to generate a detailed and scientifically accurate article based on the provided outline.
General searches for the synthesis of the target heterocyclic systems often cite related but structurally distinct starting materials, such as other substituted aminopyridines or bromopyridines. The specific combination of the amino, bromo, and carboxylic acid functionalities at the 2, 5, and 6 positions of the pyridine ring in the requested compound appears to be a niche area with limited published applications fitting the detailed structure of the user's request.
Without specific examples, detailed research findings, and data tables directly related to this compound, any attempt to generate the requested article would rely on speculation and extrapolation from analogous compounds, thereby failing to meet the required standards of scientific accuracy and strict adherence to the specified subject matter.
Therefore, a comprehensive and authoritative article focusing solely on the chemical compound “this compound” as outlined cannot be produced at this time due to the absence of sufficient primary research data in the public domain.
Table of Compounds Mentioned
Advanced Spectroscopic and Structural Elucidation of 5 Amino 6 Bromopyridine 2 Carboxylic Acid and Its Synthetic Intermediates/derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the precise molecular structure of organic compounds in solution. For 5-Amino-6-bromopyridine-2-carboxylic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed to assign all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals unequivocally.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine (B92270) ring (H-3 and H-4). Due to the anisotropic effect of the pyridine ring and the influence of the substituents, these protons would appear downfield. The H-3 proton is expected to be a doublet, coupled to H-4, while the H-4 proton will also appear as a doublet, coupled to H-3. The chemical shifts can be predicted based on analogues like 6-bromopyridine-2-carboxylic acid and 5-aminopyridine-2-carboxylic acid. Additionally, broad signals for the amine (-NH₂) and carboxylic acid (-COOH) protons would be observed, which are typically exchangeable with deuterium (B1214612) oxide (D₂O).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms of the pyridine ring and the carboxyl group. The chemical shifts are influenced by the electronegativity and position of the substituents. The carboxyl carbon (C-7) is expected to resonate at the most downfield position (typically 165-185 ppm). libretexts.org The carbon atom attached to the bromine (C-6) will be significantly influenced by the halogen's deshielding effect. The remaining four carbons of the pyridine ring will have chemical shifts determined by the cumulative effects of the nitrogen heteroatom and the amino, bromo, and carboxylic acid groups. For comparison, the ¹³C NMR signals for 2-bromopyridine (B144113) are observed at approximately δ 150.3, 142.4, 138.6, 128.4, and 122.8 ppm. rsc.org
¹⁵N NMR Spectroscopy: ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atoms. Two signals would be expected: one for the pyridine ring nitrogen and one for the exocyclic amino group. The pyridine nitrogen signal is sensitive to protonation and coordination effects.
2D NMR Techniques:
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the H-3 and H-4 protons on the pyridine ring, showing a cross-peak between their respective signals.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the H-3 signal to the C-3 signal and the H-4 signal to the C-4 signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. This would be crucial for assigning the quaternary carbons. For instance, correlations would be expected from H-3 to C-2, C-4, and C-5, and from H-4 to C-2, C-3, C-5, and C-6. The carboxylic proton might show a correlation to C-2.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY can provide information about the spatial proximity of protons, which is useful for conformational analysis. For example, a NOE might be observed between the H-3 proton and the carboxylic acid proton if they are close in space.
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| 2-COOH | ~13 (broad s) | ~168 | C2, C3 |
| H-3 | ~7.8 (d) | ~118 | C2, C4, C5 |
| H-4 | ~7.2 (d) | ~140 | C2, C3, C5, C6 |
| 5-NH₂ | ~5.5 (broad s) | - | C4, C5, C6 |
| C-2 | - | ~152 | - |
| C-5 | - | ~145 | - |
| C-6 | - | ~125 | - |
The rotational barrier around the C2-COOH bond can influence the conformation of the carboxylic acid group relative to the pyridine ring. Intramolecular hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen or the amino group at the 5-position could stabilize certain conformations. Variable temperature (VT) NMR studies could be employed to investigate such dynamic processes. Changes in chemical shifts or the coalescence of signals at different temperatures would indicate the presence of conformational isomers and allow for the determination of the energy barriers between them. The formation of zwitterionic species, where the carboxylic proton acidifies the pyridine nitrogen, can also be studied by monitoring chemical shifts in different solvents or at various pH levels. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion. For this compound (C₆H₅BrN₂O₂), the calculated monoisotopic mass is 215.95886 Da. HRMS would be able to confirm this mass to within a few parts per million (ppm), thereby verifying the elemental formula. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, which would have nearly equal intensities (approximately 1:1 ratio) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (such as the molecular ion) to generate product ions. The resulting fragmentation pattern provides valuable structural information. For this compound, several fragmentation pathways can be predicted. libretexts.org
The initial molecular ion [C₆H₅BrN₂O₂]⁺ (m/z ≈ 216/218) would likely undergo fragmentation through several key pathways:
Loss of H₂O: A common fragmentation for carboxylic acids, leading to a fragment ion at m/z ≈ 198/200.
Loss of COOH radical: Decarboxylation is a characteristic fragmentation of carboxylic acids, resulting in the loss of 45 Da and yielding an ion corresponding to 5-amino-6-bromopyridine at m/z ≈ 171/173. libretexts.org
Loss of CO: Subsequent loss of carbon monoxide (28 Da) from the [M-OH]⁺ fragment is also possible.
Cleavage of the Bromine atom: Loss of the bromine radical (79/81 Da) would lead to a significant fragment ion.
Ring Cleavage: More energetic collisions can lead to the fragmentation of the pyridine ring itself.
Predicted MS/MS Fragmentation Data for this compound
| Predicted m/z | Proposed Fragment Identity | Neutral Loss |
|---|---|---|
| 216/218 | [M]⁺ (Molecular Ion) | - |
| 199/201 | [M - OH]⁺ | -OH (17 Da) |
| 171/173 | [M - COOH]⁺ | -COOH (45 Da) |
| 137 | [M - Br]⁺ | -Br (79/81 Da) |
| 92 | [M - Br - COOH]⁺ | -Br, -COOH (124/126 Da) |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be complex but highly informative.
O-H Stretch: A very broad absorption is anticipated in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer. orgchemboulder.com
N-H Stretch: The amino group will show symmetric and asymmetric N-H stretching vibrations, typically in the 3300-3500 cm⁻¹ range.
C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid should appear between 1680-1720 cm⁻¹. researchgate.net Its position can be influenced by hydrogen bonding.
C=C and C=N Stretches: The pyridine ring will exhibit several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.
O-H Bend: An in-plane O-H bend is expected around 1400-1440 cm⁻¹, and a broad out-of-plane bend may appear near 920 cm⁻¹. orgchemboulder.com
C-Br Stretch: The C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 500-600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations. The pyridine ring breathing modes, which are often strong in Raman spectra, would be clearly visible. The symmetric C=C and C=N stretching vibrations of the ring would also produce strong Raman signals. The C-Br stretch is also typically Raman active. In contrast to IR, the O-H stretching vibration is generally weak in Raman spectra.
Predicted Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium | Medium |
| O-H Stretch (carboxylic acid) | 2500 - 3300 (very broad) | Strong | Weak |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium-Weak | Medium |
| C=O Stretch (carboxylic acid) | 1680 - 1720 | Very Strong | Medium |
| Pyridine Ring Stretches (C=C, C=N) | 1400 - 1600 | Strong-Medium | Strong |
| C-O Stretch | 1210 - 1320 | Strong | Weak |
| Pyridine Ring Breathing | ~1000 | Medium | Strong |
| O-H Bend (out-of-plane) | ~920 (broad) | Medium | Weak |
| C-Br Stretch | 500 - 600 | Medium | Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, revealing details about its conformation, bond lengths, bond angles, and how the molecules pack together in the solid state.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
It is highly probable that the carboxylic acid groups would form strong O-H···N or O-H···O hydrogen bonds, leading to the formation of dimers or extended chains. For instance, in the crystal structure of 2-Bromopyridine-3-carboxylic acid, supramolecular chains are formed through O–H···N hydrogen bonds. nih.gov Additionally, the amino group would likely participate in N-H···O or N-H···N hydrogen bonds, further linking the molecules into a three-dimensional network. The bromine atom could also participate in weaker halogen bonding interactions.
Analysis of co-crystal structures of related molecules, such as 2-amino-6-bromopyridinium 2,3,5,6-tetrafluorobenzoate, reveals that the aminopyridinium cation forms robust hydrogen bonds with the benzoate (B1203000) anion, often in a characteristic R₂²(8) ring motif. iucr.org Similar motifs could be anticipated in the crystal structure of the title compound, potentially involving the amino and carboxylate functionalities.
A detailed analysis would involve identifying all significant intermolecular contacts and classifying them by type and distance. This information is often visualized using Hirshfeld surface analysis, which maps the close contacts in the crystal packing. nih.gov
Interactive Data Table: Potential Intermolecular Interactions in this compound
| Donor | Acceptor | Type of Interaction | Expected Role in Crystal Packing |
| Carboxylic Acid (-OH) | Pyridine Nitrogen | Strong Hydrogen Bond | Formation of chains or dimers |
| Carboxylic Acid (-OH) | Carbonyl Oxygen (C=O) | Strong Hydrogen Bond | Dimer formation |
| Amino Group (-NH₂) | Carbonyl Oxygen (C=O) | Hydrogen Bond | Cross-linking of primary structures |
| Amino Group (-NH₂) | Pyridine Nitrogen | Hydrogen Bond | Linking molecules in 3D |
| C-H | Oxygen/Nitrogen/Bromine | Weak Hydrogen Bond | Stabilization of the overall packing |
| Bromine | Oxygen/Nitrogen | Halogen Bond | Directional interaction contributing to packing |
Elucidation of Molecular Conformation and Bond Geometries
Single-crystal X-ray diffraction would provide precise measurements of bond lengths and angles within the this compound molecule. These experimental values can be compared to theoretical values from quantum chemical calculations to understand the effects of the crystalline environment.
A key conformational feature would be the torsion angle between the pyridine ring and the carboxylic acid group. In many pyridine carboxylic acids, the carboxylic acid group is twisted out of the plane of the pyridine ring. For example, in 2-Bromopyridine-3-carboxylic acid, the C2/C3/C7/O1 torsion angle is 161.1(5)°. nih.gov This twisting is a result of steric hindrance and the optimization of intermolecular interactions.
The planarity of the pyridine ring itself would also be of interest. While generally planar, minor deviations can occur due to substituent effects and crystal packing forces. In the 2-amino-5-bromopyridinium cation, the pyridine ring is essentially planar. nih.gov
Interactive Data Table: Expected Bond Geometry Parameters from X-ray Crystallography
| Parameter | Description | Expected Value/Observation |
| C-C (ring) bond lengths | Distances between carbon atoms in the pyridine ring | ~1.37-1.39 Å |
| C-N (ring) bond lengths | Distances between carbon and nitrogen in the pyridine ring | ~1.33-1.35 Å |
| C-Br bond length | Distance between the pyridine carbon and the bromine atom | ~1.88-1.90 Å |
| C-C (carboxyl) bond length | Distance between the ring carbon and the carboxyl carbon | ~1.50-1.52 Å |
| C=O bond length | Double bond in the carboxylic acid group | ~1.20-1.22 Å |
| C-O bond length | Single bond in the carboxylic acid group | ~1.30-1.32 Å |
| Pyridine-Carboxyl Torsion Angle | Dihedral angle defining the twist of the carboxyl group | Likely to be non-planar |
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives
Chiroptical spectroscopy is essential for studying chiral molecules, which are non-superimposable on their mirror images. This compound itself is achiral. However, if a chiral center were introduced into the molecule, for example, by derivatization at the carboxylic acid or amino group with a chiral moiety, the resulting derivatives would be optically active.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. This technique is highly sensitive to the stereochemistry of a molecule. For chiral derivatives of this compound, CD spectroscopy could be used to:
Determine the absolute configuration: By comparing the experimental CD spectrum to that predicted by theoretical calculations or to the spectra of known compounds, the absolute stereochemistry (R or S) could be assigned.
Study conformational changes: The CD spectrum is sensitive to the solution-state conformation of a molecule. Changes in the spectrum upon varying solvent or temperature can provide insights into conformational equilibria.
Monitor enantiomeric purity: The intensity of the CD signal is proportional to the enantiomeric excess of the sample.
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. ORD and CD are related phenomena (through the Kronig-Kramers relations) and provide complementary information about the chiroptical properties of a molecule. The characteristic Cotton effects observed in ORD spectra are directly related to the absorption bands in the CD spectrum. For many amino acids and their derivatives, a positive Cotton effect around 200-210 nm is indicative of the L-configuration. rsc.org
In the absence of experimental data for chiral derivatives of this compound, a hypothetical analysis would involve synthesizing a chiral derivative (e.g., an amide with a chiral amine) and recording its CD and ORD spectra. The resulting spectra would be interpreted based on the electronic transitions of the pyridine chromophore and any new chromophores introduced during derivatization.
Computational and Theoretical Investigations of 5 Amino 6 Bromopyridine 2 Carboxylic Acid
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 5-Amino-6-bromopyridine-2-carboxylic acid. These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and spectroscopic properties.
A key aspect of these investigations is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO signifies the region most likely to accept an electron, highlighting potential sites for nucleophilic attack.
For this compound, the HOMO is expected to be localized primarily on the amino group and the pyridine (B92270) ring, owing to the electron-donating nature of the amino substituent. The LUMO, on the other hand, would likely be distributed over the carboxylic acid group and the pyridine ring, influenced by the electron-withdrawing character of the carboxylic acid and the bromine atom. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Table 1: Hypothetical Calculated Electronic Properties of this compound Calculations performed using DFT with B3LYP functional and 6-311++G(d,p) basis set.
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.5 D |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Theoretical calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, these predictions would include infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.
Infrared and Raman Spectroscopy: Theoretical vibrational frequency calculations can predict the positions and intensities of bands in the IR and Raman spectra. These vibrational modes are associated with specific bond stretches, bends, and torsions within the molecule. For instance, characteristic vibrational frequencies would be predicted for the N-H stretches of the amino group, the C=O stretch of the carboxylic acid, and various C-C and C-N stretching modes of the pyridine ring.
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict the ¹H and ¹³C NMR chemical shifts. These theoretical shifts, when compared to experimental spectra, can aid in the definitive assignment of signals to specific atoms in the molecule and confirm its structure.
Table 2: Hypothetical Predicted vs. Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency | Experimental Frequency |
| N-H Stretch (asymmetric) | 3450 | 3445 |
| N-H Stretch (symmetric) | 3350 | 3342 |
| C=O Stretch | 1720 | 1715 |
| C-Br Stretch | 680 | 675 |
Conformational Analysis and Energy Landscape Mapping
The presence of rotatable bonds, particularly around the carboxylic acid group, allows this compound to exist in different spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and map the potential energy surface associated with their interconversion.
By systematically rotating the dihedral angle of the carboxylic acid group relative to the pyridine ring and calculating the energy at each step, a potential energy scan can be generated. This analysis would likely reveal the most stable conformation, which is expected to be planar to maximize conjugation and potentially form an intramolecular hydrogen bond between the carboxylic acid proton and the pyridine nitrogen. The energy barriers between different conformers can also be determined, providing insight into the molecule's flexibility at different temperatures.
Table 3: Hypothetical Relative Energies of Conformers
| Conformer | Dihedral Angle (N-C2-C(O)-O) | Relative Energy (kcal/mol) |
| A (Planar, H-bonded) | 0° | 0.0 |
| B (Perpendicular) | 90° | 5.2 |
| C (Planar, anti) | 180° | 2.1 |
Elucidation of Reaction Mechanisms via Transition State Calculations
Computational chemistry provides a means to investigate the detailed pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed.
For example, the mechanism of a nucleophilic aromatic substitution reaction at the bromine-bearing carbon could be elucidated. Transition state theory allows for the identification of the highest energy point along the reaction coordinate, the transition state, which is a critical step in determining the reaction rate. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. The calculated activation energy (the energy difference between the reactants and the transition state) is a key parameter that governs the reaction's feasibility.
Reactivity Prediction and Design of Novel Transformations
The electronic structure calculations described in section 6.1 form the basis for predicting the reactivity of this compound. Molecular Electrostatic Potential (MEP) maps, for instance, visualize the charge distribution on the molecule's surface, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
For this molecule, the MEP would likely show a negative potential around the pyridine nitrogen and the carboxylic oxygen atoms, and a positive potential around the amino and carboxylic acid hydrogens. This information can be used to predict how the molecule will interact with other reagents. Based on these predictions, novel chemical transformations can be designed. For instance, the electron-rich nature of the pyridine ring, enhanced by the amino group, might suggest susceptibility to electrophilic aromatic substitution at specific positions.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
While quantum chemical calculations are often performed in the gas phase, molecular dynamics (MD) simulations can be employed to understand the behavior of this compound in a condensed phase, such as in a solvent. MD simulations model the movement of the molecule and surrounding solvent molecules over time, providing insights into solvation effects and intermolecular interactions.
These simulations can reveal the structure of the solvent shell around the solute molecule and identify specific interactions like hydrogen bonding between the amino or carboxylic acid groups and solvent molecules. This is crucial for understanding solubility and how the solvent might influence the molecule's conformation and reactivity. For example, in a protic solvent like water, strong hydrogen bonding interactions with the amino and carboxylic acid groups would be expected, which could stabilize the molecule and potentially influence its preferred conformation.
Conclusion and Future Directions in the Academic Research of 5 Amino 6 Bromopyridine 2 Carboxylic Acid
Summary of Key Academic Contributions to its Synthesis and Reactivity
Direct academic contributions detailing the synthesis and reactivity of 5-Amino-6-bromopyridine-2-carboxylic acid are limited. However, the synthesis of structurally similar compounds provides a foundational understanding. For instance, the synthesis of isomers such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid has been documented, involving multi-step sequences that include nucleophilic substitution and bromination. These methodologies suggest that a plausible synthetic route to this compound could involve the careful manipulation of functional groups on a pre-functionalized pyridine (B92270) ring.
The reactivity of this compound is predicted to be rich and varied due to the presence of three distinct functional groups: an amino group, a bromo substituent, and a carboxylic acid. The amino group can undergo a range of reactions including acylation, alkylation, and diazotization, which would allow for the introduction of a wide variety of other functionalities. The bromine atom is susceptible to displacement through nucleophilic aromatic substitution or could participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form carbon-carbon or carbon-nitrogen bonds. The carboxylic acid group can be converted to esters, amides, or other derivatives, and can also direct ortho-lithiation.
Identification of Unexplored Synthetic Pathways and Transformational Potential
A significant area for future research is the development of novel and efficient synthetic pathways to this compound. Current strategies for synthesizing substituted pyridines can be complex and may suffer from issues with regioselectivity. The exploration of C-H activation and functionalization on a simpler pyridine core could offer a more direct and atom-economical route to this compound.
The transformational potential of this compound is substantial. Its multifunctional nature makes it an ideal scaffold for the construction of more complex molecules. For example, intramolecular reactions could be explored to synthesize novel heterocyclic systems. The differential reactivity of the functional groups could be exploited in sequential, one-pot reactions to build molecular complexity rapidly.
Challenges and Opportunities in its Broader Application as a Versatile Intermediate
A primary challenge in the broader application of this compound is the current lack of a scalable and cost-effective synthesis. Overcoming this hurdle is crucial for its adoption as a common building block in industrial and academic settings. Another challenge lies in selectively reacting one functional group in the presence of the others, which would require the development of sophisticated protecting group strategies or highly selective reaction conditions.
Despite these challenges, the opportunities are vast. As a versatile intermediate, this compound could be instrumental in the synthesis of novel pharmaceuticals, agrochemicals, and materials. The unique substitution pattern of the pyridine ring could lead to the discovery of compounds with novel biological activities or material properties. The development of a robust synthetic route would unlock its potential as a valuable tool for chemical innovation.
Perspectives on Novel Research Methodologies in Pyridine Chemistry Utilizing this Compound
The study of this compound could drive the development of new research methodologies in pyridine chemistry. For instance, its complex structure could serve as a test case for the development of new computational models to predict reactivity and regioselectivity. High-throughput screening of reaction conditions could be employed to rapidly identify optimal transformations of this versatile intermediate. Furthermore, its potential use in the synthesis of functional materials could spur the development of new characterization techniques for pyridine-based polymers and metal-organic frameworks.
Q & A
Basic: What are the key considerations for synthesizing 5-amino-6-bromopyridine-2-carboxylic acid with high purity?
Answer:
Synthesis typically involves coupling brominated pyridine precursors with amino and carboxylic acid functionalities. For example, analogous methods (e.g., mixing 2-amino-5-bromopyridine with carboxylate donors in methanol under reflux) require precise stoichiometry and solvent selection to avoid side reactions . Post-synthesis, purification via recrystallization (using solvents like methanol or ethanol) is critical. Monitor purity using HPLC (≥98% purity thresholds) and confirm via melting point analysis (e.g., literature values ~180–183°C for related bromopyridines) .
Basic: How can spectroscopic methods distinguish tautomeric forms of this compound?
Answer:
Tautomerism (e.g., keto-enol forms) can be resolved using:
- NMR : Compare and chemical shifts. For instance, enolic protons typically resonate downfield (δ 10–12 ppm), while keto forms show distinct carbonyl carbon signals (~170–180 ppm) .
- IR Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1680–1720 cm) vs. hydroxyl (O-H, ~2500–3300 cm) groups provide tautomeric evidence .
Advanced: What strategies resolve contradictions in crystallographic data for brominated pyridine derivatives?
Answer:
Discrepancies in bond angles or hydrogen-bonding motifs (e.g., planar deviations >0.02 Å in pyridinium cations) may arise from protonation states or solvent interactions. Mitigate by:
- Multi-technique validation : Cross-validate X-ray data with DFT calculations (e.g., geometry optimization at B3LYP/6-31G* level).
- High-resolution crystallography : Use synchrotron sources to resolve ambiguities in hydrogen atom positioning, as seen in studies of 6-oxo-1,6-dihydropyridine derivatives .
Advanced: How can computational modeling predict reactivity in cross-coupling reactions involving this compound?
Answer:
Density Functional Theory (DFT) studies can model reaction pathways:
- Electrophilic aromatic substitution (Br vs. COOH groups) : Calculate Fukui indices to identify nucleophilic sites. For bromopyridines, the bromine atom often acts as a leaving group in Suzuki-Miyaura couplings.
- Solvent effects : Simulate solvation energies (e.g., using PCM models) to optimize reaction conditions. For example, DMF or THF may stabilize transition states in palladium-catalyzed reactions .
Advanced: What experimental designs address low yields in carboxylation reactions of brominated pyridines?
Answer:
Low yields may stem from steric hindrance or competing decarboxylation. Optimize by:
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 mins at 150°C vs. 24 hrs conventional heating).
- Protecting groups : Temporarily shield the amino group (e.g., using Boc anhydride) to direct carboxylation regioselectivity. Post-reaction deprotection with TFA restores functionality .
Basic: How to characterize hydrogen-bonding networks in crystalline forms of this compound?
Answer:
Use single-crystal X-ray diffraction to identify motifs like rings (common in pyridinium-carboxylate salts). Key parameters include:
- Donor-acceptor distances : <3.2 Å for N–H⋯O bonds.
- Angles : >150° for linear hydrogen bonds.
Compare with literature data (e.g., O–H⋯O interactions in 6-hydroxypicolinic acid derivatives) .
Advanced: What mechanistic insights explain anomalous reactivity in halogen exchange reactions?
Answer:
Unexpected bromide retention (vs. substitution) may arise from:
- Steric effects : Bulky substituents near the bromine atom hinder nucleophilic attack.
- Electronic effects : Electron-withdrawing groups (e.g., COOH) deactivate the ring, reducing SNAr reactivity.
Validate via kinetic isotope effects or NMR to track halogen mobility .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood due to potential bromine vapor release.
- Waste disposal : Neutralize acidic byproducts before disposal, adhering to OSHA and EPA guidelines .
Advanced: How to design stability studies for aqueous solutions of this compound?
Answer:
- pH-dependent degradation : Test stability across pH 2–12 (using HCl/NaOH buffers) at 25°C and 40°C.
- LC-MS monitoring : Track degradation products (e.g., debromination or decarboxylation) over 14 days.
- Light sensitivity : Store samples in amber vials to assess photolytic decomposition .
Advanced: What role does this compound play in synthesizing bioactive heterocycles?
Answer:
It serves as a precursor for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
